![molecular formula C11H16O3 B13012622 Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a five-membered ring, a six-membered ring, and an ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxobicyclo[32One common method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 .
Industrial Production Methods
While specific industrial production methods for Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Depending on the nucleophile, products can include amides or esters.
Applications De Recherche Scientifique
Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylate form, which can then participate in various biochemical pathways. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a similar bicyclic structure but includes a nitrogen atom, which can alter its chemical properties and biological activity.
Ethyl 8-oxabicyclo[3.2.1]octane-3-carboxylate: This compound is an oxygen analog and shares similar structural features.
Uniqueness
Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and potential biological activity. Its rigidity and functional group diversity make it a valuable scaffold in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-2-14-11(13)9-5-7-3-4-8(6-9)10(7)12/h7-9H,2-6H2,1H3 |
Clé InChI |
JNSTWUYHQQEQCU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC2CCC(C1)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





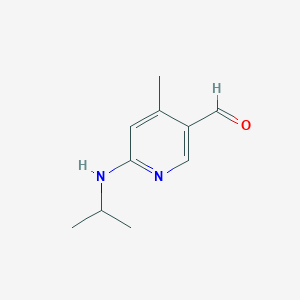
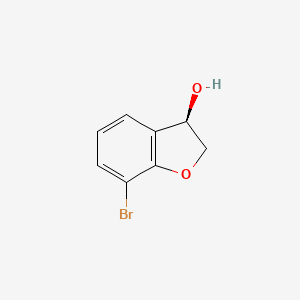
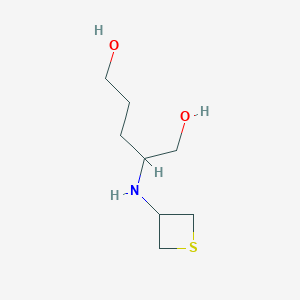
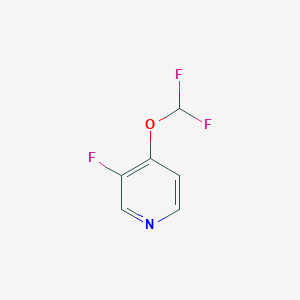
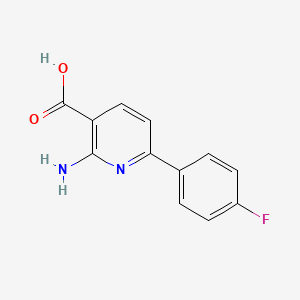
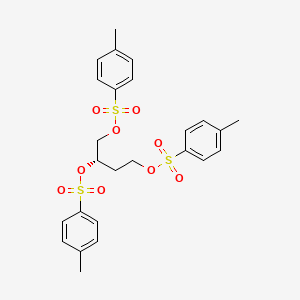

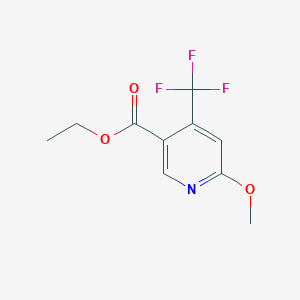
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
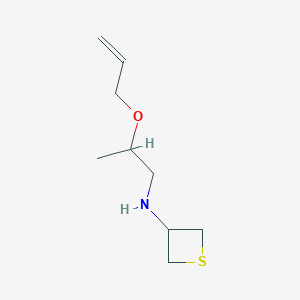
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
